Product packaging for Methyl quinazoline-7-carboxylate(Cat. No.:CAS No. 1638763-25-3)

Methyl quinazoline-7-carboxylate

Cat. No.: B8221680
CAS No.: 1638763-25-3
M. Wt: 188.18 g/mol
InChI Key: OBURSXBKJGOOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.comnumberanalytics.com These compounds are of paramount importance in the fields of synthetic and medicinal chemistry. wisdomlib.orgijnrd.org Their prevalence in nature is vast, forming the core of many essential biological molecules like nucleic acids, vitamins, and hormones. nih.govrsc.org In fact, over 75% of drugs approved by the FDA contain a nitrogen-based heterocyclic moiety. nih.gov

The significance of nitrogen heterocycles stems from several key factors:

Biological Mimicry: They often mimic the structures of natural metabolites, allowing them to interact with biological targets such as enzymes and receptors. openmedicinalchemistryjournal.com

Hydrogen Bonding: The nitrogen atoms within the heterocyclic ring can form hydrogen bonds, which are crucial for molecular recognition and binding to biological macromolecules. nih.govresearchgate.net

Structural Diversity: The versatility of synthetic methods allows for the creation of a vast array of derivatives with diverse electronic and steric properties, enabling the fine-tuning of their biological activity. numberanalytics.com

Broad Applications: Beyond pharmaceuticals, nitrogen heterocycles are integral to agrochemicals, polymers, dyes, and materials science. numberanalytics.comopenmedicinalchemistryjournal.com

The ability to synthesize and modify these structures has made them a "privileged scaffold" in drug discovery, meaning they are a recurring motif in successful drugs. nih.gov

Historical Context of Quinazoline (B50416) Synthesis and Research Evolution

The journey of quinazoline research began in the late 19th century. In 1869, Griess synthesized the first quinazoline derivative. scispace.comnih.gov However, the parent quinazoline molecule was not synthesized until 1895 by Bischler and Lang. nih.govwikipedia.org A more practical synthesis was later developed by Gabriel in 1903, which paved the way for more detailed studies of its properties and derivatives. scispace.com

Initially known as benzo-1,3-diazine, the name "quinazoline" was proposed by Weddige. scispace.com The discovery of the antimalarial activity of febrifugine, a quinazoline alkaloid, marked a turning point and sparked extensive research into the pharmacological potential of this scaffold. nih.gov Over the years, numerous synthetic methods have been developed, leading to a rapid expansion of the number of reported quinazoline derivatives. ontosight.ai The evolution of research has seen the focus shift from simple synthesis to the exploration of their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netwisdomlib.org

Overview of Quinazoline Derivatives as Research Targets

Quinazoline derivatives are a major focus of contemporary research due to their wide spectrum of pharmacological activities. wisdomlib.orgnih.govnih.gov The versatility of the quinazoline ring system allows for substitutions at various positions, leading to compounds with distinct biological profiles. nih.gov

Some of the key areas where quinazoline derivatives are being investigated include:

Anticancer Agents: This is perhaps the most significant area of quinazoline research. nih.govnih.gov Several FDA-approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, feature a quinazoline core. nih.gov These drugs often act as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR), which are crucial for cancer cell growth and proliferation. nih.gov

Antimicrobial and Antiviral Activity: Researchers have explored quinazoline derivatives for their potential to combat bacterial, fungal, and viral infections. nih.govrsc.org

Central Nervous System (CNS) Activity: Certain quinazoline derivatives have shown promise as anticonvulsant and CNS depressant agents. researchgate.net

Other Therapeutic Areas: The research landscape for quinazolines also includes their investigation as anti-inflammatory, antidiabetic, and antihypertensive agents. researchgate.netnih.gov

The ability of the quinazoline scaffold to bind to multiple biological targets with high affinity has solidified its status as a "privileged structure" in medicinal chemistry. nih.govnih.gov

Research Focus on Methyl Quinazoline-7-carboxylate and its Analogues

Within the vast family of quinazoline derivatives, this compound has emerged as a compound of interest for researchers. Its specific structure, featuring a methyl carboxylate group at the 7-position of the quinazoline ring, provides a unique handle for further chemical modifications and the exploration of structure-activity relationships.

While research specifically on this compound is more niche compared to the broader quinazoline field, its analogues are being investigated in various contexts. For instance, derivatives of quinazoline-7-carboxylic acid have been explored in the development of inhibitors for various enzymes. The core structure of this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The ongoing research into this compound and its analogues underscores the continued importance of exploring the chemical space around the quinazoline scaffold to uncover new compounds with valuable biological properties. The strategic placement of the methyl carboxylate group offers a potential anchor point for designing targeted therapies and probing the binding pockets of various enzymes and receptors.

Data Tables

Table 1: Investigated Quinazoline Derivatives and their Research Context

Compound NameArea of ResearchKey Findings
GefitinibAnticancer (EGFR inhibitor)FDA-approved drug for non-small-cell lung cancer. nih.gov
ErlotinibAnticancer (EGFR inhibitor)FDA-approved drug for non-small-cell lung cancer and pancreatic cancer. nih.gov
LapatinibAnticancer (dual EGFR/Her-2 inhibitor)Used in the treatment of breast cancer. nih.gov
VandetanibAnticancer (inhibits EGFR and VEGFR-2)Used for the treatment of medullary thyroid cancer. nih.gov
SRI-37330Antidiabetic (TXNIP inhibitor)A quinazoline sulphonamide derivative that inhibits thioredoxin-interacting protein. taylorandfrancis.com

Table 2: Properties of this compound

PropertyValue
CAS Number1638763-25-3 lab-chemicals.comrndmate.com
Molecular FormulaC10H8N2O2 lab-chemicals.com
Molecular Weight188.18 g/mol lab-chemicals.com
Purity98% lab-chemicals.com
StorageSealed in dry, Room Temperature lab-chemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B8221680 Methyl quinazoline-7-carboxylate CAS No. 1638763-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-8-5-11-6-12-9(8)4-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBURSXBKJGOOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=NC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304691
Record name Methyl 7-quinazolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-25-3
Record name Methyl 7-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-quinazolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms in Quinazoline 7 Carboxylate Synthesis and Transformations

Theoretical Exploration of Cyclocondensation Pathways

The formation of the quinazoline (B50416) ring system often involves a key cyclocondensation step. Modern computational chemistry provides powerful tools to elucidate the intricate details of these reaction pathways, offering insights that are often difficult to obtain through experimental means alone. A theoretical study on the cyclocondensation reaction between methyl 2-amino-4-(2-diethylaminoethoxy)-5-methoxybenzoate and formamide (B127407) to form a quinazoline derivative, which is structurally analogous to methyl quinazoline-7-carboxylate, has provided significant insights into this process. researchgate.net

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and reactivity of molecules, making it particularly well-suited for studying reaction mechanisms. researchgate.netresearchgate.netsemanticscholar.orgresearchgate.net In the context of quinazoline synthesis, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to explore the potential energy surface of the cyclocondensation reaction. researchgate.net These calculations help in identifying the structures of reactants, intermediates, transition states, and products, thereby mapping out the entire reaction pathway. researchgate.net

Theoretical studies on related heterocyclic systems, such as quinoline (B57606) and other quinazolinone derivatives, have also utilized DFT to predict molecular geometries, electronic properties, and to support experimental findings. researchgate.netsemanticscholar.orgyoutube.comnih.gov For instance, in the synthesis of a ferrocenyl-substituted 4-quinazolinone, DFT computations were used to reproduce the experimental geometry and support the assignment of redox processes. researchgate.net

Analysis of Electrophilic and Nucleophilic Interactions

The cyclocondensation reaction leading to the quinazoline core is fundamentally driven by electrophilic and nucleophilic interactions between the reacting species. Conceptual DFT provides a framework to quantify and understand these interactions. The analysis of a model reaction has shown that the most favorable interaction occurs between the electrophilic carbon center of the 2-aminobenzoate (B8764639) derivative and the nucleophilic nitrogen center of formamide. researchgate.net This initial interaction is a critical step that dictates the subsequent bond formations and ring closure.

The study of various quinazoline syntheses highlights the importance of identifying the key electrophilic and nucleophilic sites to predict the outcome of the reaction. researchgate.net For example, in the synthesis of certain quinazolinone-triazole hybrids, understanding the nucleophilic character of different nitrogen atoms is essential for predicting the cyclization pathway. researchgate.net

Activation Energy Barrier Determination

A crucial aspect of understanding reaction mechanisms is the determination of the activation energy barriers for each step. These barriers determine the kinetics of the reaction and the feasibility of a particular pathway. In the theoretical exploration of the quinazoline synthesis, the activation energies for the different steps of the proposed reaction paths were calculated. researchgate.net This analysis allows for the prediction of the most favorable reaction pathway, which was found to be in reasonable agreement with experimental observations, confirming the formation of the quinazoline derivative as the major product. researchgate.net

The determination of activation energies through computational methods is a common practice in mechanistic studies of organic reactions, providing valuable data that complements experimental kinetic studies. researchgate.net

Bond Evolution Theory (BET) for Chemical Process Understanding

Bond Evolution Theory (BET) offers a detailed and topological understanding of the changes in chemical bonding throughout a reaction. researchgate.netchemrxiv.org By analyzing the electron localization function (ELF), BET can pinpoint the exact points along the reaction coordinate where bond-forming and bond-breaking events occur. In the study of the quinazoline cyclocondensation, BET analysis revealed the presence of distinct structural stability domains. researchgate.net

The process of C-N bond formation was shown to initiate with the depopulation of the nitrogen's valence basin, followed by the formation of a new C-N disynaptic basin. researchgate.net Similarly, the dehydration step involves the cleavage of a C-O bond, with the electron population being transferred to the oxygen's valence basin, and the subsequent formation of an O-H bond. researchgate.net This level of detailed analysis provides a profound understanding of the electronic rearrangements that govern the chemical transformation. researchgate.netresearchgate.net

Mechanisms of Derivatization Reactions

Once the this compound core is synthesized, the ester group can undergo various derivatization reactions, with hydrolysis being a fundamental transformation to yield the corresponding carboxylic acid. This carboxylic acid can then serve as a versatile intermediate for further functionalization.

Hydrolysis Mechanisms of Quinazoline Esters (Acidic and Basic)

The hydrolysis of esters can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. youtube.comviu.cachemistrysteps.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester, such as this compound, is a reversible process. youtube.comchemistrysteps.com The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group of the ester. This converts the methoxy group into a good leaving group (methanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst. youtube.com

The entire process is in equilibrium, and the reaction can be driven to completion by using a large excess of water. chemistrysteps.com

Basic Hydrolysis (Saponification):

The hydrolysis of an ester under basic conditions, also known as saponification, is an irreversible process. epa.gov The mechanism for the basic hydrolysis of this compound is as follows:

Nucleophilic Addition of Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. epa.gov

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group. This step forms the carboxylic acid. epa.gov

Protonation (Workup): To obtain the final carboxylic acid, an acidic workup is required to protonate the carboxylate salt. epa.gov

The irreversibility of the final deprotonation step makes basic hydrolysis a more effective method for the complete conversion of esters to carboxylic acids compared to the equilibrium-limited acid-catalyzed hydrolysis. chemistrysteps.com

Interactive Data Table: Key Mechanistic Steps in Ester Hydrolysis

Step Acid-Catalyzed Hydrolysis Base-Promoted Hydrolysis (Saponification)
Catalyst/Reagent Acid (e.g., H₃O⁺)Base (e.g., OH⁻)
Initial Interaction Protonation of carbonyl oxygenNucleophilic attack on carbonyl carbon
Intermediate Tetrahedral intermediateTetrahedral intermediate
Leaving Group Methanol (after protonation)Methoxide ion
Reversibility ReversibleIrreversible (due to final deprotonation)
Final Product (before workup) Carboxylic acid and alcoholCarboxylate salt and alcohol

Nucleophilic Substitution Reactions on Quinazoline Carboxylates

The quinazoline ring system is characterized by two nitrogen atoms within a fused pyrimidine-benzene structure. This arrangement creates a polarized system where certain carbon atoms become electrophilic and thus susceptible to attack by nucleophiles. nih.gov The C4 position of the quinazoline ring is particularly reactive towards anionic reagents and other nucleophiles. nih.gov When a carboxylate group is present on the benzene (B151609) portion of the molecule, such as in this compound, nucleophilic substitution reactions can still be directed at the pyrimidine (B1678525) ring, provided a suitable leaving group is present at an activated position.

A common strategy involves the use of a halo-quinazoline as a precursor. For instance, a 4-chloroquinazoline (B184009) derivative can readily undergo nucleophilic substitution. The reaction of 4-chloro-6-iodo-2-(4-methoxyphenyl)quinazoline with sodium ethoxide results in the displacement of the chloride ion to form the corresponding 4-ethoxyquinazoline (B1667964) derivative. researchgate.net This type of reaction proceeds via a nucleophilic acyl substitution-like mechanism at the heterocyclic ring. The incoming nucleophile attacks the electron-deficient C4 carbon, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) re-establishes the aromaticity of the ring system. libretexts.org

Another example is the synthesis of 4-(methylamino)quinazoline-7-carboxylic acid. uni.lu While the direct synthesis is not detailed, the structure implies the reaction of a 4-substituted quinazoline-7-carboxylic acid (likely with a halogen or other good leaving group at the 4-position) with methylamine (B109427). The nitrogen atom of methylamine acts as the nucleophile, attacking the C4 position and displacing the leaving group.

These reactions demonstrate the utility of nucleophilic substitution in modifying the quinazoline core, allowing for the introduction of various functional groups that can modulate the molecule's biological and chemical properties.

Table 1: Examples of Nucleophilic Substitution on Quinazoline Derivatives This table is interactive and can be sorted by clicking on the column headers.

Starting Material Nucleophile Product Reference
4-Chloro-6-iodo-2-(4-methoxyphenyl)quinazoline Sodium ethoxide 4-Ethoxy-6-iodo-2-(4-methoxyphenyl)quinazoline researchgate.net
4-Halo-quinazoline-7-carboxylic acid (hypothesized) Methylamine 4-(Methylamino)quinazoline-7-carboxylic acid uni.lu
Quinazoline Sodamide 4-Aminoquinazoline nih.gov

Intramolecular Cyclization and Dehydration Processes

Intramolecular cyclization is a fundamental process in the synthesis of complex heterocyclic systems, including the quinazoline ring itself and its fused derivatives. nih.gov This reaction involves a molecule containing two reactive functional groups that can react with each other to form a ring. youtube.com The process is often followed by a dehydration step (loss of a water molecule) to yield a stable, aromatized product.

A prominent example is the synthesis of the quinazoline core from 2-aminobenzaldehyde (B1207257) or related precursors. The reaction proceeds via condensation with an amine source (like ammonia (B1221849) or urea) to form an imine intermediate. This intermediate then undergoes intramolecular cyclization, where a nitrogen atom attacks a carbonyl or imine carbon, followed by dehydration to form the stable quinazoline ring system. nih.gov Various catalytic systems, including those based on copper and iron, can facilitate these tandem reactions, which may involve initial oxidation of a methyl or alcohol group to the required aldehyde, followed by cyclization. nih.govorganic-chemistry.org

More complex, polycyclic quinazoline structures can be assembled using this strategy. For instance, bioactive tricyclic quinazolinones have been synthesized through the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. nih.gov In this process, the terminal amino group acts as a nucleophile, attacking the C2 position of the quinazoline ring, which is activated by the adjacent phenylamino (B1219803) group. The subsequent ring closure and rearrangement lead to the formation of a new fused ring.

Another relevant method is the synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acid derivatives. The reaction with potassium cyanate (B1221674) forms a urea (B33335) intermediate, which then undergoes base-catalyzed intramolecular cyclization and dehydration to yield the final dione (B5365651) product in an eco-efficient, water-based process. researchgate.net

These intramolecular reactions are powerful tools in synthetic chemistry, enabling the construction of the core quinazoline skeleton and its elaboration into more complex, often biologically active, molecules.

Table 2: Examples of Intramolecular Cyclization in Quinazoline Synthesis This table is interactive and can be sorted by clicking on the column headers.

Precursor Catalyst/Reagent Product Type Key Process Reference
3-(2-Aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones Formic Acid Tricyclic Quinazolinones Intramolecular cyclization nih.gov
Anthranilic acid derivatives 1. KOCN 2. NaOH Quinazoline-2,4(1H,3H)-diones Cyclization of urea intermediate researchgate.net
2-Aminobenzyl alcohols and nitriles Ruthenium Complex 2-Arylquinazolines Dehydrogenative coupling and cyclization organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization in Quinazoline 7 Carboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of methyl quinazoline-7-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy offers precise information about the number, connectivity, and chemical environment of protons in a molecule. In this compound, the aromatic protons of the quinazoline (B50416) ring system and the protons of the methyl ester group exhibit characteristic chemical shifts.

The protons on the quinazoline ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns of these protons are influenced by the position of the methyl carboxylate group and the nitrogen atoms in the heterocyclic ring. For instance, protons adjacent to the nitrogen atoms or the electron-withdrawing ester group will be shifted further downfield. The concentration of the sample can also influence the chemical shifts due to intermolecular interactions like aromatic stacking. uncw.edu

The methyl protons of the ester group (-COOCH₃) are expected to resonate as a sharp singlet at approximately 3.9-4.0 ppm. The integration of the peak areas in the ¹H NMR spectrum confirms the ratio of the different types of protons present in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2~9.3s
H-4~9.2s
H-5~8.5d
H-6~8.0dd
H-8~8.8d
-OCH₃~3.9s
Predicted values are based on the analysis of similar quinazoline derivatives.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

The carbon atoms of the quinazoline ring typically resonate in the range of 120-160 ppm. The carbons directly bonded to nitrogen atoms (C-2 and C-4) are expected at the lower end of this range, while the bridgehead carbons (C-8a and C-4a) will also have characteristic shifts. The carbon of the carboxylate group (C=O) is highly deshielded and will appear significantly downfield, typically in the range of 165-175 ppm. libretexts.org The carbon of the methyl group (-OCH₃) will be found in the upfield region of the spectrum, usually around 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2~155
C-4~150
C-5~128
C-6~129
C-7~135
C-8~127
C-4a~149
C-8a~152
C=O~166
-OCH₃~53
Predicted values are based on the analysis of similar quinazoline derivatives. rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by analyzing its vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=N, C=C, and C-O bonds, as well as the prominent C=O stretching vibration of the ester group.

The C=O stretching vibration of the methyl ester is a strong, sharp band typically appearing in the region of 1720-1740 cm⁻¹. The exact position can be influenced by conjugation with the quinazoline ring. The C-O stretching vibrations of the ester group will appear in the 1200-1300 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinazoline ring will give rise to a series of bands in the 1450-1620 cm⁻¹ region. researchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000-3100Medium
C=O Stretch (Ester)1720-1740Strong
Aromatic C=C/C=N Stretch1450-1620Medium-Strong
C-O Stretch (Ester)1200-1300Strong
Aromatic C-H Bend750-900Strong

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the quinazoline ring system are expected to be prominent. The C=C and C=N stretching vibrations will give strong Raman signals. The C=O stretching vibration of the ester group will also be visible, though it may be weaker than in the FT-IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for esters often involve the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org Cleavage of the quinazoline ring can also occur, leading to characteristic fragment ions. chemguide.co.uk High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition of the molecule with high accuracy. rsc.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment Ion
188[M]⁺ (Molecular Ion)
157[M - OCH₃]⁺
129[M - COOCH₃]⁺
102[C₇H₄N₂]⁺ (Quinazoline ring fragment)
Predicted fragmentation patterns are based on general principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique employed to probe the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For quinazoline derivatives, the UV-Vis absorption spectra are typically characterized by distinct bands corresponding to π → π* and n → π* transitions. The fused aromatic system of the quinazoline core gives rise to intense π → π* transitions, usually observed at shorter wavelengths. The presence of nitrogen atoms with lone pairs of electrons also allows for n → π* transitions, which are generally of lower intensity and appear at longer wavelengths.

Table 1: Expected UV-Vis Absorption Bands for Quinazoline Derivatives

Transition TypeTypical Wavelength Range (nm)Description
π → π220-300High-intensity absorption arising from the aromatic π-system.
n → π300-350Lower-intensity absorption involving non-bonding electrons on nitrogen.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a crucial analytical method for determining the thermal stability and decomposition profile of a compound. The technique involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data, a TGA curve, plots mass loss as a function of temperature, revealing the temperatures at which the compound degrades.

In the context of this compound, TGA would provide valuable information about its stability at elevated temperatures. The decomposition of the molecule would likely occur in distinct stages. The initial mass loss might correspond to the cleavage of the ester group, releasing molecules such as methanol (B129727) or carbon dioxide. At higher temperatures, the more stable quinazoline ring system would be expected to break down.

A safety data sheet for this compound indicates that thermal decomposition can lead to the release of irritating gases, though it does not provide a specific decomposition temperature. fluorochem.co.uk Without experimental TGA data, the precise decomposition pathway and the temperatures of maximum mass loss remain speculative. A typical TGA experiment would quantify the percentage of mass lost at each decomposition step, allowing for a more detailed interpretation of the degradation mechanism.

Table 2: Hypothetical TGA Decomposition Stages for this compound

Decomposition StageTemperature Range (°C)Proposed Mass Loss Fragment
1150 - 250-OCH3 or COOCH3
2> 300Quinazoline ring fragmentation

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values serves as a strong validation of the compound's empirical and, by extension, molecular formula.

For this compound, the molecular formula is C₁₀H₈N₂O₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. An experimental analysis would involve combusting a small, precisely weighed sample of the compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂).

While no specific published reports of elemental analysis for this compound were identified in the literature survey, this technique would be a standard and essential part of its synthesis and characterization process to confirm its purity and structural integrity.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₈N₂O₂)

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0110120.1063.82
HydrogenH1.0188.084.30
NitrogenN14.01228.0214.90
OxygenO16.00232.0017.01
Total 188.19 100.00

Computational Chemistry and Theoretical Studies of Methyl Quinazoline 7 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. For quinazoline (B50416) derivatives, these methods provide insights into the molecule's stability, reactivity, and the nature of its intramolecular interactions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. sapub.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. sapub.org

In studies of various quinazoline derivatives, the HOMO is often localized on the benzene (B151609) portion of the fused ring system and any electron-donating substituents, whereas the LUMO is typically centered on the electron-deficient pyrimidine (B1678525) ring. beilstein-journals.org For methyl quinazoline-7-carboxylate, the quinazoline core acts as an electron-accepting unit. beilstein-journals.org The carboxylate group at the 7-position is an electron-withdrawing group, which would be expected to lower the energy of the LUMO and potentially influence the HOMO energy.

Theoretical calculations on related quinazoline derivatives have shown that the HOMO-LUMO energy gap is a key indicator of their chemical behavior. researchgate.net For instance, in a study of quinazoline derivatives as corrosion inhibitors, a smaller energy gap was correlated with higher inhibition efficiency, as it facilitates the molecule's ability to adsorb onto a metal surface. While specific values for this compound are not available, DFT calculations on similar aromatic carboxylic acids and quinazoline structures provide a comparative basis. researchgate.net

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Related Aromatic and Quinazoline Compounds This table presents data from related compounds to infer the potential properties of this compound.

Compound Name HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
3-allyl-2-(propylthio) quinazolin-4(3H)-one (APQ) -6.216 -1.185 5.031
3-allyl-2-(allylthio) quinazolin-4(3H)-one (AAQ) -6.295 -1.218 5.077
3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one (AYQ) -6.298 -1.299 4.999
Benzoic Acid -10.136 -0.534 9.602 researchgate.net

The energy gap for this compound would likely fall in a range that reflects the combined electronic influences of the quinazoline nucleus and the methyl carboxylate substituent, indicating its potential for charge transfer interactions, which is crucial for its application in materials science and medicinal chemistry. beilstein-journals.org

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed picture of charge transfer, hyperconjugation, and delocalization of electron density within a molecule. nih.gov

For aromatic systems like quinazolines, NBO analysis reveals significant π-π* interactions that contribute to the stability of the ring system. nih.gov In studies of related quinolone carboxylic acids, NBO analysis has been instrumental in characterizing the strong intramolecular hydrogen bonds that form quasi-rings, enhancing structural stability. mdpi.com For this compound, NBO analysis would be expected to quantify the delocalization of the π-electrons across the bicyclic system and the interactions between the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of the ring. These interactions are key to understanding the molecule's conformation and electronic distribution. The analysis would likely show strong stabilization energies arising from electron delocalization from the oxygen lone pairs of the carboxylate group into the aromatic ring's π* orbitals.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. scispace.com

For quinazoline derivatives, MEP maps typically show the most negative potential located around the nitrogen atoms of the pyrimidine ring due to their high electronegativity and the presence of lone pair electrons. researchgate.netresearchgate.net These nitrogen atoms are therefore the primary sites for electrophilic attack and hydrogen bonding interactions. Conversely, the hydrogen atoms on the aromatic ring exhibit positive potential. In this compound, the carbonyl oxygen of the ester group would also represent a region of high negative potential, making it a key site for interacting with hydrogen bond donors in biological targets. The MEP map provides a visual guide to the molecule's interaction landscape, which is crucial for designing derivatives with specific binding properties. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are indispensable for studying how a small molecule like this compound might interact with biological macromolecules, such as enzymes or receptors. These methods can predict binding modes, affinities, and the dynamic behavior of the resulting complex.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. nih.gov Numerous studies have employed molecular docking to investigate the binding of quinazoline derivatives to a variety of cancer-related and inflammatory targets. nih.govnih.govnih.govnih.govresearchgate.net

For instance, derivatives of quinazoline-7-carboxylic acid have been docked into the active sites of human soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). nih.govacs.org These studies revealed that the quinazoline scaffold can fit into hydrophobic pockets, while the carboxylic acid or its amide derivatives form crucial hydrogen bonds with key amino acid residues like tyrosine and aspartic acid. nih.govacs.org Similarly, other quinazoline derivatives have been shown to dock effectively into the ATP-binding site of protein kinases like EGFR, where the quinazoline nitrogen atoms often form hydrogen bonds with backbone residues in the hinge region of the kinase. nih.gov

If this compound were docked into a suitable protein target, it would be expected that:

The flat quinazoline ring system would engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. researchgate.net

The nitrogen atoms of the quinazoline ring could act as hydrogen bond acceptors. nih.gov

The carbonyl oxygen of the methyl ester group at the 7-position would be a primary hydrogen bond acceptor, potentially interacting with donor residues like arginine, serine, or lysine (B10760008) in the active site. nih.govnih.gov

Table 2: Representative Docking Results for Related Quinazoline Derivatives in Various Protein Targets This table presents data from related compounds to infer the potential interactions of this compound.

Quinazoline Derivative Protein Target (PDB ID) Docking Score (kcal/mol) Key Interacting Residues Source
6-Bromo-2-(hexylthio)-3-phenylquinazolin-4(3H)-one (8a) EGFR (1M17) -6.7 Leu718, Val726, Ala743, Lys745 nih.gov
3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) S. aureus Sortase A (1T2W) - Arg197, Ser116, Ala92 nih.gov
Quinazolinone-pyrimidine hybrid (6n) EGFR - Arg817, Lys721 nih.gov
Quinazolinone Derivative (D3) MMP-13 - Ser250, Gly248 nih.gov
4-Hydrazinoquinazoline Derivative (4b) PDE7A - Gln437, His240 nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into the conformational flexibility of a ligand and the stability of a ligand-protein complex. researchgate.net Following molecular docking, MD simulations are often performed to validate the predicted binding pose and to analyze the dynamic interactions over a period of time, typically nanoseconds. nih.govacs.org

MD simulations of quinazoline derivatives complexed with their target proteins have been used to assess the stability of the complex through metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.netnih.gov A stable RMSD for the ligand and protein over the course of the simulation suggests a stable binding mode. researchgate.net RMSF analysis highlights which parts of the protein are flexible and which are stabilized upon ligand binding. researchgate.net

Studies on quinazoline-based inhibitors of targets like PDE7A and MMP-13 have used MD simulations to confirm that key hydrogen bonds and hydrophobic interactions observed in docking are maintained throughout the simulation, lending confidence to the proposed binding model. nih.govnih.govresearchgate.net For a complex of this compound with a target protein, MD simulations would be crucial for:

Confirming the stability of its binding orientation.

Analyzing the persistence of key hydrogen bonds and other interactions.

Observing conformational changes in the protein or ligand upon binding.

Calculating binding free energies to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

These simulations provide a more realistic picture of the dynamic nature of molecular recognition than static docking poses alone. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are pivotal in modern drug discovery, offering a rational approach to designing more potent and effective therapeutic agents and predicting the properties of novel chemical entities, thereby reducing the time and cost associated with experimental screening. nih.govfrontiersin.orgresearchgate.net

While specific QSAR or QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the quinazoline scaffold itself has been the subject of numerous such investigations. These studies provide a framework for understanding how structural modifications to the quinazoline ring system, including substitutions at the 7-position, can influence biological activity.

The fundamental principle of QSAR is to represent the chemical structure using a set of numerical descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. These descriptors are then used as independent variables in a regression analysis to model the dependent variable, which is typically a measure of biological activity such as the half-maximal inhibitory concentration (IC50).

For instance, in a study of quinazoline derivatives as potential cytotoxic agents against the MCF-7 breast cancer cell line, QSAR models were developed to correlate structural features with anti-cancer activity. nih.gov Similarly, 2D and 3D-QSAR models have been constructed for quinazoline derivatives targeting various biological endpoints, including their role as inhibitors of epidermal growth factor receptor (EGFR) and as potential therapeutics for osteosarcoma. frontiersin.org In one such 3D-QSAR study on quinazolinone derivatives with antitumor activity, a Comparative Molecular Field Analysis (CoMFA) model was developed. This model provided insights into how the steric and electrostatic fields of the molecules influence their biological activity, guiding the design of more potent compounds. rsc.org

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity (e.g., IC50 values) is chosen. For this compound, this would involve synthesizing and testing a series of analogues with variations in the substituents on the quinazoline ring.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression (MLR), are employed to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

The insights gained from such models can be invaluable. For example, a QSAR study might reveal that the presence of a hydrogen bond donor at a specific position on the quinazoline ring enhances activity, while a bulky substituent at another position is detrimental. This information can then be used to guide the synthesis of new derivatives with improved therapeutic potential.

The following data table, adapted from a study on quinazolinone derivatives, illustrates the type of data used in a QSAR analysis. The table shows the structure of a series of compounds and their corresponding biological activity (IC50) against a human lung cancer cell line (A549).

Table 1: Representative Data for a QSAR Study of Quinazolinone Derivatives This table is for illustrative purposes and is based on data for a different series of quinazoline derivatives.

CompoundSubstituent (R)IC50 (µM) vs. A549 cells
7a2-chlorophenyl15.45
7b3-chlorophenyl12.89
7c4-chlorophenyl9.87
7d2-fluorophenyl7.36
7e3-fluorophenyl10.23
7f4-fluorophenyl8.15

Application of Machine Learning Algorithms in Quinazoline Research

The advent of machine learning (ML) has revolutionized many areas of scientific research, including drug discovery and computational chemistry. nih.gov In the context of quinazoline research, machine learning algorithms are increasingly being employed to build sophisticated predictive models that can accelerate the identification of new drug candidates and deepen our understanding of structure-activity relationships. civilica.com

Machine learning encompasses a variety of algorithms that can learn from data and make predictions without being explicitly programmed. These techniques are particularly well-suited to the high-dimensional and complex datasets generated in chemical and biological research. nih.gov In quinazoline research, ML models have been successfully applied to predict the biological activity of derivatives, often outperforming traditional QSAR models in terms of predictive accuracy. civilica.com

One study focused on predicting the half-maximal inhibitory concentration (IC50) of 129 quinazoline derivatives against B-raf kinase, a key target in cancer therapy. civilica.com The researchers developed several ML models, including:

Genetic Algorithm-Multivariate Linear Regression (GA-MLR): A hybrid approach that uses a genetic algorithm to select the most relevant molecular descriptors for a linear regression model.

Feed-Forward Neural Network (FFNN): A type of artificial neural network that can model complex non-linear relationships between molecular descriptors and biological activity.

Support Vector Machine (SVM): A powerful classification and regression algorithm that works by finding the optimal hyperplane that separates data points into different classes or predicts a continuous value. In this study, it was combined with particle swarm optimization (PSO) for enhanced performance.

Decision Tree (DT): A tree-like model of decisions and their possible consequences, used here to predict biological activity.

The results of this study showed that the non-linear models, particularly the feed-forward neural network, provided significantly better predictions than the linear model. civilica.com This highlights the ability of machine learning to capture the intricate and often non-linear nature of structure-activity relationships.

The application of machine learning in quinazoline research extends beyond activity prediction. ML models can also be used for:

Virtual Screening: Rapidly screening large chemical libraries to identify compounds that are likely to be active against a specific biological target.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of quinazoline derivatives, which is crucial for their development as drugs.

De Novo Drug Design: Generating novel molecular structures with desired biological activities.

The following table summarizes some of the machine learning models that have been applied in the broader context of drug discovery and their potential applications in quinazoline research.

Table 2: Machine Learning Models and Their Applications in Drug Discovery

Machine Learning ModelApplication in Quinazoline ResearchReference
Random ForestPredicting antimicrobial activity and class specificity. biorxiv.org
Support Vector Machines (SVM)Building classifiers for bioactivity prediction. nih.gov
Deep Neural Networks (DNN)Predicting bioactivity from molecular structures. nih.gov
Multivariate Linear RegressionDeveloping models for predicting antimicrobial activity based on potential energy surfaces. mdpi.com

As the volume and complexity of chemical and biological data continue to grow, the application of machine learning algorithms is expected to become even more integral to the discovery and development of new quinazoline-based therapeutics.

Structure Activity Relationship Sar Studies and Rational Design of Methyl Quinazoline 7 Carboxylate Derivatives

Impact of Substituent Variation on Quinazoline-7-carboxylate Scaffold

Systematic modification of the quinazoline-7-carboxylate core has provided significant insights into the structural requirements for biological activity. The nature, size, and position of different functional groups can dramatically alter the potency and selectivity of these compounds. semanticscholar.orgnih.gov

The placement of substituents on the quinazoline (B50416) ring is critical. While direct SAR studies on the specific positional interplay of the methyl and carboxylate groups in methyl quinazoline-7-carboxylate are not extensively detailed in the provided results, the importance of substitution at the C-7 position is well-documented. Research on various quinazoline derivatives highlights that modifications at positions 6 and 7 of the central core can lead to significant changes in inhibitory activity and selectivity against specific enzyme targets like RIPK2 and RIPK3 kinases. nih.gov For instance, the introduction of methyl or ethyl groups as side chains at the C-7 position has been shown to confer good pan-RTK inhibitor activity and enhance apoptosis-inducing capabilities in cancer cells. nih.gov The presence of a basic side chain at either position 6 or 7 of the quinazoline nucleus also plays a significant role in determining the cytotoxicity of certain derivatives. nih.gov

The introduction of halogen atoms at specific positions of the quinazoline ring is a common strategy to modulate biological activity. SAR studies reveal that the presence of halogens, such as chlorine, bromine, or iodine, can enhance the potency of quinazoline derivatives. For example, the existence of a halogen atom at the C-6 and C-8 positions has been found to improve the antimicrobial activities of quinazolinone compounds. nih.gov In the context of kinase inhibition, a chloro-substituent in the meta position of a C-4 aniline (B41778) ring is considered favorable for activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, small lipophilic substituents like chloro and bromo on the C-4 aniline moiety are important as they occupy a key lipophilic pocket in the target enzyme. jst.go.jp

Table 1: Effect of Halogenation on Quinazoline Activity

Position of HalogenRing/MoietyObserved EffectBiological Target/Activity
6 and 8Quinazolinone RingImproved ActivityAntimicrobial nih.gov
metaC-4 Aniline RingFavorable for ActivityEGFR Inhibition nih.gov
-C-4 Aniline RingImportant for BindingEGFR-TK Inhibition jst.go.jp

Amine and substituted amine groups are critical functional moieties in many biologically active quinazoline derivatives. The 4-anilinoquinazoline (B1210976) structure is a well-established pharmacophore for EGFR tyrosine kinase inhibitors. jst.go.jp SAR studies consistently show that substituents at the C-4 position, particularly amine or substituted amine groups, can significantly influence biological activity. nih.gov For example, in the development of Receptor-Interacting Protein Kinase 2 (RIPK2) and RIPK3 inhibitors, extensive modifications at positions 6 and 7 were explored while often retaining a key amine-linked group at C-4. nih.gov Furthermore, the introduction of a 4-methyl-piperazine residue at the C-7 position via a side chain resulted in high inhibitory activity toward EGFR, demonstrating the importance of specific substituted amines at various locations on the scaffold. nih.gov

The biological activity of quinazoline-7-carboxylate derivatives is significantly influenced by the introduction of both aromatic and aliphatic groups.

Aromatic Substituents: The presence of a substituted aromatic ring at position 3 of the quinazolinone core is considered essential for some antimicrobial activities. nih.gov In the design of EGFR inhibitors, the phenyl ring of the 4-anilinoquinazoline moiety is crucial, with small lipophilic groups on this ring enhancing inhibitory activity. jst.go.jp However, decorating a benzyl (B1604629) moiety on a thiourea (B124793) group at C-4 with various substituents did not sufficiently diminish off-target EGFR kinase inhibition in one study, as the substituted benzyl group could adopt a binding mode that protrudes into the solvent, avoiding steric clashes. nih.gov

Aliphatic Substituents: Aliphatic groups also play a key role. The replacement of a benzyl group with a t-butyl group on a thiourea substituent at C-4 was a successful strategy to abolish EGFR kinase inhibition while developing NF-κB inhibitors. nih.gov This modification forced the bulky aliphatic group into an unfavorable hydrophilic environment in the EGFR ATP binding pocket. nih.gov Furthermore, the length of an aliphatic chain linker between the quinazoline core and a triazole moiety at the C-7 position was found to be a favorable factor for inhibitory activity against both EGFR and VEGFR2. nih.gov

Derivatization Strategies for Modulating Biological Potency

Specific chemical modifications of functional groups on the this compound scaffold are employed to fine-tune biological potency and selectivity.

Converting the carboxylate group into various amides or introducing sulfur-containing fragments like thiobenzyl groups are effective derivatization strategies.

Amide Modifications: The synthesis of novel cinnamamide-quinazoline derivatives has been explored to overcome drug resistance mutations in EGFR. nih.gov In a different context, quinazolinone-2-carboxamide derivatives were investigated as potential antimalarial agents, highlighting the importance of the carboxamide group for activity. acs.org

Thiobenzyl and Thio-Fragment Modifications: The introduction of sulfur is another key strategy. A series of quinazoline derivatives derived from quinazolin-4-thiones, which included a substituted biphenyl (B1667301) fragment, were described as potent inhibitors of phosphodiesterase 7 (PDE7). nih.gov The presence of a methyl or thiol group at position 2 of the quinazolinone ring is also noted as being essential for certain antimicrobial activities. nih.gov

Ester and Carboxylic Acid Interconversions

The carboxylate moiety at the 7-position of the quinazoline ring is a key site for chemical modification. The interconversion between the methyl ester and the corresponding carboxylic acid is a fundamental transformation in the SAR exploration of this compound class.

The hydrolysis of the methyl ester to its carboxylic acid form can be achieved under acidic or basic conditions. libretexts.org Conversely, the ester can be reformed from the carboxylic acid, a process known as Fischer esterification, which typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orglibretexts.org The presence of excess alcohol can drive the equilibrium towards ester formation. libretexts.org

This interconversion is significant for several reasons. The carboxylic acid introduces a polar, ionizable group, which can alter the compound's solubility, cell permeability, and ability to form hydrogen bonds with biological targets. In some cases, a carboxylic acid may be crucial for activity, while in others, the less polar ester may be preferred to enhance membrane permeation. nih.govacs.org For instance, studies on related quinazolinone antibacterials have shown that replacing a key functional group with a carboxylic acid can lead to inactivity, highlighting the sensitivity of the biological target to the properties of this substituent. acs.org The conversion of the carboxylic acid to more reactive intermediates, such as acyl chlorides using reagents like thionyl chloride (SOCl₂), provides a versatile handle for creating a wide array of derivatives, including amides and other esters, further expanding the chemical space for SAR studies. libretexts.orgyoutube.com

Incorporating Heterocyclic Moieties

The introduction of heterocyclic rings onto the quinazoline framework is a widely used strategy to modulate the pharmacological properties of the resulting analogues. These moieties can influence the compound's lipophilicity, steric profile, and potential for forming specific interactions with protein targets.

A variety of heterocyclic systems have been successfully incorporated into the quinazoline scaffold, leading to compounds with enhanced or novel biological activities. For example, fusing a thiazole (B1198619) ring to the quinazoline system to create thiazolo[2,3-b]quinazoline-2-carboxylates has been explored. nih.gov The lipophilic character of such heterocyclic systems is considered essential for penetrating the thick, waxy cell wall of certain pathogens like Mycobacterium tuberculosis. nih.gov

In other studies, the attachment of a piperazine (B1678402) ring at the C7-position of a quinazoline core yielded derivatives with potent inhibitory activity against both TNF-alpha production and T-cell proliferation. nih.gov The nature of the substituent on the piperazine ring was found to be critical, with smaller N-substituents favoring higher activity. nih.gov Furthermore, hybrid molecules incorporating pyrazole (B372694) or imidazolinone moieties have demonstrated significant cytotoxic effects against cancer cell lines. nih.gov SAR studies on these hybrids revealed that the type of heterocycle and the substituents on it play a crucial role in determining potency. nih.gov

Table 1: Impact of Heterocyclic Moieties on Quinazoline Derivatives

Base ScaffoldHeterocyclic MoietyPosition of IncorporationObserved Biological Effect
QuinazolineThiazole (fused)N/A (forms Thiazolo[2,3-b]quinazoline)Antimicrobial and anti-tuberculosis activity. nih.gov
QuinazolinePiperazineC7Potent inhibition of TNF-alpha and T-cell proliferation. nih.gov
QuinazolinePyrazole (fused)N/A (forms Pyrazolo[1,5-c]quinazolin-2-one)Potent cytotoxicity against MCF-7 cancer cells. nih.gov
QuinazolineImidazolinoneAnchored to methyl quinazoline-4(3H)-oneCytotoxicity against MCF-7 cancer cells. nih.gov

Mechanistic Insights from SAR Studies

SAR studies not only optimize activity but also provide crucial clues about the compound's mechanism of action. By correlating specific structural features with biological outcomes, researchers can form hypotheses about the molecular targets and pathways being modulated.

For instance, SAR studies of certain quinazolinone-based derivatives identified compounds with potent antileishmanial activity. nih.gov Mechanistic investigations revealed that the lead compound likely inhibits the PI3K/Akt/CREB signaling pathway in host macrophages and may also target the parasite's prolyl-tRNA synthetase. This dual action leads to a host-protective immune response and induces programmed cell death in the parasite. nih.gov

In the context of cancer, different quinazoline derivatives have been shown to operate through distinct mechanisms. Some analogues function as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site and causing cell cycle arrest in the G2/M phase. nih.gov Other series of quinazoline derivatives have been identified as inhibitors of protein lysine (B10760008) methyltransferase G9a, an enzyme overexpressed in many cancers. nih.gov Furthermore, rational design has led to quinazoline-based inhibitors that selectively target protein kinases, such as the epidermal growth factor receptor (EGFR) or the ALK5 kinase, which are critical drivers in certain cancers. nih.govnih.gov A quinazoline compound known as kzl052 was found to target the WRN helicase, which is involved in DNA replication and repair, demonstrating the diverse range of mechanisms accessible through this scaffold. researchgate.net

Table 2: Mechanistic Insights for Various Quinazoline Analogues

Quinazoline Derivative ClassProposed Molecular Target / MechanismResulting Biological Effect
Quinazolinone-based acetamidesInhibition of PI3K/Akt/CREB axis; Leishmania prolyl-tRNA synthetaseAntileishmanial activity. nih.gov
2-chloroquinazoline derivativesInhibition of tubulin polymerization (colchicine site binding)Anticancer activity; G2/M cell cycle arrest. nih.gov
2,4-diamino-6,7-dimethoxyquinazolinesInhibition of protein lysine methyltransferase G9aInhibition of cancer cell growth. nih.gov
4-AnilinoquinazolinesInhibition of HER2/EGFR tyrosine kinasesAntiproliferative activity in cancer. nih.gov
Quinazoline kzl052Targeting WRN helicaseInhibition of prostate cancer cell growth. researchgate.net

Rational Design Principles for Novel Quinazoline-7-carboxylate Analogues

The insights gained from SAR and mechanistic studies fuel the rational design of new and improved analogues. This approach moves beyond random screening to a more directed effort, utilizing structural biology and computational chemistry to design molecules with desired properties.

A key principle in the rational design of quinazoline derivatives is the use of protein co-crystal structures. nih.gov By visualizing how a compound binds to its target enzyme, such as the ALK5 kinase domain, medicinal chemists can design modifications that enhance binding affinity and selectivity over other related kinases, like p38 MAP kinase. nih.gov

Another important design principle is the strategic modification of specific positions on the quinazoline ring to achieve selectivity for a particular biological target. For example, in the development of HER2 inhibitors, it was discovered that the substituent at the C4-position (an aniline moiety) and the C6-position were critical determinants of selectivity for HER2 over the closely related EGFR. nih.gov This knowledge allows for the design of inhibitors with potentially fewer side effects.

Molecular docking is a computational technique that complements these efforts. It allows researchers to predict how newly designed molecules might fit into a target's active site, helping to prioritize which compounds to synthesize. nih.gov This method was used to confirm that novel pyrazolo-quinazoline hybrids could form favorable hydrogen bonding and hydrophobic interactions with key amino acid residues in the epidermal growth factor receptor. nih.gov These design principles—leveraging structural biology, targeting selectivity through specific substitutions, and using computational modeling—are essential for efficiently developing the next generation of therapeutics based on the this compound scaffold. nih.gov

Advanced Research Applications in Organic and Medicinal Chemistry

Quinazoline-7-carboxylates as Building Blocks for Complex Molecules

The inherent reactivity and functional group arrangement of quinazoline-7-carboxylates make them valuable starting materials for constructing intricate molecular architectures.

Synthesis of Polycyclic Quinazoline (B50416) Derivatives

The quinazoline core of methyl quinazoline-7-carboxylate serves as a foundational scaffold for the elaboration of more complex, polycyclic systems. Through strategic chemical transformations, researchers can build additional rings onto the quinazoline framework, leading to the creation of novel compounds with diverse and potentially enhanced biological activities. For instance, the synthesis of fused tricyclic quinazoline analogues has been a key area of investigation in the development of potent inhibitors for enzymes like the epidermal growth factor receptor (EGFR). acs.org The precise positioning of substituents on the quinazoline ring system, a process facilitated by starting with functionalized precursors like this compound, is crucial for achieving high potency. acs.org

Intermediates in Multi-Step Organic Syntheses

This compound and its derivatives are frequently employed as key intermediates in multi-step synthetic pathways. The ester and amino functionalities of precursors like dimethyl aminoterephthalate can be selectively manipulated to construct the quinazoline ring system. nih.gov For example, a synthetic route to quinazolinone-7-carboxamides involves the initial hydrolysis of dimethyl aminoterephthalate, followed by selective esterification to generate a monoester intermediate. This intermediate is then converted to an acid chloride and reacted with ammonium (B1175870) isothiocyanate to form the core quinazoline structure. nih.gov This step-wise approach allows for the controlled introduction of various substituents, making it a valuable strategy in the synthesis of targeted therapeutic agents. nih.gov

Scaffold for Enzyme Inhibition Research

The quinazoline scaffold is a well-established pharmacophore in drug discovery, and derivatives of this compound have been extensively explored as inhibitors of several key enzymes implicated in disease.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a therapeutic target for a range of cardiovascular, renal, and inflammatory diseases. nih.govacs.orgnih.gov This enzyme is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory and vasodilatory properties. nih.govacs.orgnih.gov By inhibiting sEH, the beneficial effects of EETs can be prolonged. Researchers have designed and synthesized novel quinazolinone-7-carboxamide derivatives that demonstrate potent and selective inhibition of sEH. nih.govacs.orgnih.gov Structure-activity relationship (SAR) studies have revealed that the amide and thiobenzyl groups attached to the quinazolinone nucleus are critical for high inhibitory activity. nih.govacs.orgnih.gov

CompoundsEH IC₅₀ (µM)
340.30 - 0.66
350.30 - 0.66
370.30 - 0.66
430.30 - 0.66

Data sourced from a study on quinazolinone-7-carboxamide derivatives as sEH inhibitors. nih.govacs.orgnih.gov

5-Lipoxygenase Activating Protein (FLAP) Inhibitors

The 5-lipoxygenase (5-LO) pathway is involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. 5-Lipoxygenase activating protein (FLAP) is a key protein in this pathway, making it an attractive target for anti-inflammatory drugs. Interestingly, some quinazolinone-7-carboxylic acid derivatives, originally investigated for other activities, were found to be novel FLAP inhibitors. nih.govacs.org Subsequent research has focused on developing dual sEH/FLAP inhibitors, and certain quinazolinone-7-carboxamides have shown inhibitory activity against both targets. For example, compound 34, a potent sEH inhibitor, also inhibits FLAP-mediated leukotriene biosynthesis with an IC₅₀ of 2.91 µM. nih.govacs.orgnih.gov This dual-inhibition profile presents a promising avenue for the development of new anti-inflammatory agents.

Tyrosine Kinase Inhibitors

The quinazoline scaffold is a cornerstone in the development of tyrosine kinase inhibitors, a class of drugs that has revolutionized cancer therapy. nih.gov Tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), play crucial roles in cell signaling pathways that control cell growth and proliferation. researchgate.netekb.eg Dysregulation of these kinases is a hallmark of many cancers.

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibitors

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides. nih.gov Its vital role in T-cell proliferation has been established through observations in patients with inherited PNP deficiency, who exhibit significantly low T-cell levels. nih.gov This has identified PNP as a key target for the development of inhibitors to treat T-cell-mediated autoimmune diseases and certain cancers. nih.gov

The rational design of PNP inhibitors has been a focus of medicinal chemistry. nih.gov Studies have shown that quinazolin-4(3H)-one derivatives can mimic the binding of natural purine substrates in the PNP active site. nih.gov Specifically, the amino group of 8-aminoquinazolin-4(3H)-one was found to interact with the enzyme-bound phosphate, a key observation that guided the design of more potent inhibitors. nih.gov This led to the development of quinazoline-based quinones that undergo reductive-addition reactions with active-site glutamate (B1630785) residues, effectively inactivating the enzyme. nih.gov One of the most potent inhibitors developed, 2-(chloromethyl)quinazoline-4,5,8(3H)-trione, demonstrated rapid, first-order inactivation of PNP. nih.gov While a specific this compound derivative has not been singled out in the provided results as a PNP inhibitor, the quinazoline scaffold is central to this class of inhibitors. A notable example that has reached clinical trials for psoriasis is the 9-deazaguanine (B24355) analog, BCX-34. nih.goveurekaselect.com

Other Enzyme Targets

The versatility of the quinazoline scaffold extends to the inhibition of several other clinically relevant enzymes.

α-Glucosidase

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govrjptonline.org Its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia. nih.govrjptonline.org Numerous quinazoline derivatives have been synthesized and evaluated as α-glucosidase inhibitors. nih.govresearchgate.netacs.orgresearchgate.net For instance, a series of novel 2,3-dihydroquinazolin-4(1H)-ones showed potent α-glucosidase inhibitory activity, with some compounds exhibiting stronger inhibition than the standard drug, acarbose. acs.org Another study on quinazolin-4(3H)-one derivatives revealed that specific substitutions on the quinazoline ring significantly enhanced inhibitory potency. nih.gov Docking studies have provided insights into the binding modes of these inhibitors, revealing key hydrogen bonding interactions with the enzyme's active site. researchgate.net

Table 1: Examples of Quinazoline Derivatives as α-Glucosidase Inhibitors

CompoundIC50 (µM)Reference
2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ)12.5 ± 0.1 researchgate.net
2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ)15.6 ± 0.2 researchgate.net
Compound 6f3.4 researchgate.net

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA precursors and is a well-established target for anticancer drugs. A number of quinazoline analogs have been designed to mimic the structure of methotrexate, a potent DHFR inhibitor, with the goal of discovering new anticancer agents. nih.gov One such compound, 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (TMQ), was identified as a potent non-classical folate antagonist. nih.gov A study evaluating a series of new 4(3H)-quinazolinone analogs identified several compounds with significant DHFR inhibitory activity and antitumor effects. nih.gov

Table 2: DHFR Inhibition and Antitumor Activity of Quinazolinone Analogs

CompoundDHFR IC50 (µM)Median Growth Inhibitory Concentration (GI50) (µM)Reference
280.5>100 nih.gov
300.4>100 nih.gov
310.423.5 nih.gov
19>1520.1 nih.gov
41>1526.7 nih.gov
47>159.1 nih.gov

It is noteworthy that some compounds with potent antitumor activity did not show strong DHFR inhibition, suggesting alternative mechanisms of action. nih.gov

Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the context of single-strand breaks. nih.gov PARP inhibitors have emerged as a significant class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core of the well-known PARP inhibitor, Olaparib. rsc.org This has led to the discovery of novel quinazolinone-based PARP-1 inhibitors with potent anticancer activity. rsc.orgresearchgate.neteco-vector.com For example, compound 12c from one study showed an IC50 of 30.38 nM, comparable to Olaparib. rsc.org In another study, a series of 4-hydroxyquinazoline (B93491) derivatives were designed to overcome resistance to existing PARP inhibitors. nih.gov The natural compound 7-methylguanine (B141273) has also been identified as a PARP-1 inhibitor that works by competing with the substrate NAD+ and trapping the enzyme on DNA. nih.gov

Table 3: PARP-1 Inhibitory Activity of Quinazolinone Derivatives

CompoundPARP-1 IC50 (nM)Reference
Olaparib27.89 rsc.org
12c30.38 rsc.org
B163.81 nih.gov

Protein Lysine (B10760008) Methyltransferase

Protein lysine methyltransferases (PKMTs) are epigenetic enzymes that play a critical role in gene regulation. Their dysregulation is implicated in various diseases, including cancer. The quinazoline scaffold has been a starting point for the development of potent and selective PKMT inhibitors. nih.gov For instance, UNC0321, a quinazoline-based compound, is a picomolar inhibitor of G9a, a key histone methyltransferase. nih.gov Bioisosteric replacement of the quinazoline core with a quinoline (B57606) led to the development of CM-272, a dual inhibitor of G9a and DNA methyltransferases (DNMTs). nih.gov

Exploration in Materials Science

While the primary focus of research on this compound and its parent scaffold has been in medicinal chemistry, there is emerging interest in their application in materials science. The inherent properties of the quinazoline ring system, such as its planarity and the presence of heteroatoms, make it a candidate for the development of novel organic materials. ajchem-a.com For example, isoquinolinedione and oxindole (B195798) structures, which share some structural similarities with quinazolines, are key scaffolds in various natural products and are being explored for the synthesis of bioactive tricyclic alkaloids and other complex molecules. acs.org The synthesis of 1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-ylacetic acid derivatives and oxindole-3-acetic acid derivatives highlights the potential for creating complex molecular architectures from related heterocyclic systems. acs.org

Studies on Corrosion Inhibition by Quinazoline Derivatives

Quinazoline derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. bohrium.comiapchem.orgacademicjournals.org The presence of heteroatoms (nitrogen and oxygen), aromatic rings, and π-electrons in the quinazoline structure facilitates their adsorption onto the metal surface, forming a protective film that inhibits corrosion. ajchem-a.com

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have demonstrated that quinazoline derivatives can act as mixed-type inhibitors, retarding both anodic and cathodic reactions. bohrium.comiapchem.orgacademicjournals.org The inhibition efficiency generally increases with the concentration of the inhibitor. iapchem.orgacademicjournals.org The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. bohrium.comiapchem.org

Quantum chemical calculations and molecular dynamics simulations have been employed to provide theoretical insights into the inhibition mechanism. ajchem-a.comiapchem.org These studies help in understanding the relationship between the molecular structure of the quinazoline derivatives and their inhibitory efficacy. Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE) are used to predict the reactivity and adsorption potential of these molecules.

Table 4: Corrosion Inhibition Efficiency of Quinazoline Derivatives on Mild Steel in 1 M HCl

InhibitorConcentrationInhibition Efficiency (%)Reference
Q-NO2Optimal94.7 bohrium.com
Q-OMeOptimal96.7 bohrium.com
Metolazone500 mg/L83 iapchem.org
CMQOptimalUp to 93.8 academicjournals.org

Future Directions in Methyl Quinazoline 7 Carboxylate Research

Development of Novel Synthetic Methodologies

The evolution of synthetic organic chemistry will continue to provide more efficient and sustainable routes to methyl quinazoline-7-carboxylate and its analogs. Future efforts will likely focus on moving away from traditional, often harsh, reaction conditions towards more sophisticated and environmentally benign strategies.

A significant area of development is the use of metal-free catalysis. For instance, an efficient, metal-free method for creating functionalized pyrazolo-[1,5-c]quinazolinones has been developed using a [3 + 2] dipolar cycloaddition and regioselective ring expansion process. nih.gov This approach allows for the rapid assembly of complex heterocyclic systems from simpler precursors. nih.gov Furthermore, visible-light-mediated reactions are emerging as a powerful tool. Photocatalytic strategies enable the construction of complex molecules like isoquinolinediones and oxindoles under mild conditions, utilizing CO2 as a carboxyl source. acs.org Such methodologies could be adapted for the synthesis of quinazoline (B50416) derivatives, offering a sustainable pathway that avoids multi-step procedures and high temperatures. acs.org The continuous goal is to develop straightforward and efficient synthetic methods that facilitate the creation of diverse compound libraries for biological evaluation. nih.gov

Advanced Computational Approaches for Predictive Modeling

In silico techniques are becoming indispensable in modern drug discovery, enabling faster and more cost-effective evaluation of potential drug candidates before their synthesis. nih.gov For derivatives of this compound, advanced computational approaches will be crucial for predicting their biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential targets.

Data modeling methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, will be heavily employed. nih.gov QSAR models can predict various properties, including toxicity, metabolic stability, and even the likelihood of adverse effects, by correlating molecular descriptors with experimental data. nih.gov Molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are already being used to great effect. For example, docking studies have been performed to predict the binding modes of novel quinazoline derivatives within the ATP binding site of the epidermal growth factor receptor (EGFR). nih.gov MD simulations further refine this by providing insights into the stability of the ligand-receptor complex over time. nih.gov Looking forward, the application of more computationally intensive quantum mechanics (QM) calculations will become more common, offering a highly accurate description of electronic interactions critical for understanding metabolism and bond-breaking events. nih.gov These computational tools will allow researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.govnih.gov

Expanding SAR Studies for Targeted Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure translates to biological function. For this compound, future research will focus on systematically modifying the core structure to enhance potency and selectivity for specific biological targets.

Preliminary SAR studies on related quinazolinone-7-carboxamides have already yielded valuable information. nih.gov Research targeting soluble epoxide hydrolase (sEH) revealed that the nature of the amide substituent at the 7-position is critical for inhibitory activity. nih.gov Specifically, a neopentyl group was found to be highly effective, while smaller alkyl groups led to a significant loss of potency, indicating that this specific region of the molecule is ripe for further optimization to improve binding affinity. nih.gov Other studies have highlighted the importance of substituents at different positions; for example, the presence of a basic side chain at the 6 or 7-position of the quinazoline nucleus can play a significant role in determining a compound's cytotoxicity. nih.gov Similarly, the introduction of a halogen atom, such as bromine, at the 6-position has been shown to improve the anticancer effects of certain quinazoline derivatives. nih.gov Future SAR campaigns will build on these findings, systematically exploring the chemical space around the quinazoline-7-carboxylate core to design next-generation inhibitors with tailored properties.

Table 1: SAR Insights for Quinazoline Derivatives

Compound SeriesKey Structural FeatureBiological TargetSAR FindingReference
Quinazolinone-7-carboxamidesAmide substituent at C7-positionsEHA neopentyl group is optimal for potent inhibition; smaller groups reduce activity. nih.gov
AnilinoquinazolinesBasic side chain at C6/C7-positionCancer CellsPlays a significant role in determining cytotoxicity. nih.gov
6-Bromo-quinazoline-4(3H)-onesSubstitutions at 2-position (thio-linkage)Cancer CellsVariations in substitutions on the thiol group affect anticancer activity. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

While quinazoline derivatives are famously associated with the inhibition of EGFR in cancer therapy, a major future direction is the exploration of entirely new biological targets and mechanisms of action. nih.govnih.gov This diversification will unlock the therapeutic potential of the this compound scaffold in a wider range of diseases.

Recent research has successfully identified novel targets for quinazoline-based compounds beyond kinases. One promising area is in inflammatory diseases, where quinazolinone-7-carboxamides have been identified as potent inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). nih.gov In the field of immuno-oncology, newly synthesized quinazoline derivatives have been reported as inhibitors of the immune checkpoints IDO1 (Indoleamine 2,3-dioxygenase 1) and PD-L1, suggesting a role in cancer immunotherapy. nih.gov Furthermore, related quinazolinone structures are being investigated as potential inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov There is also precedent for quinoline-based compounds, structurally related to quinazolines, acting via novel mechanisms such as the inhibition of translation elongation factor 2 (PfEF2), a critical component of protein synthesis in malaria parasites. acs.org This body of work indicates that the quinazoline scaffold is a privileged structure capable of interacting with a diverse set of biological targets, opening up new avenues for drug discovery. researchgate.net

Table 2: Novel Biological Targets for Quinazoline and Related Scaffolds

Compound ClassBiological Target(s)Therapeutic AreaReference
Quinazolinone-7-carboxamidesSoluble Epoxide Hydrolase (sEH), FLAPAnti-inflammatory nih.gov
Quinazoline DerivativesIDO1, PD-L1Immuno-oncology nih.gov
Pyrazolo-[1,5-c]quinazolinonesCyclin-Dependent Kinases (CDKs)Oncology nih.gov
Quinoline-4-carboxamidesTranslation Elongation Factor 2 (PfEF2)Antimalarial acs.org
AnilinoquinazolinesEGFR, Her-2, VEGFR-2Oncology nih.gov

Integration of High-Throughput Screening with Synthetic Chemistry

To accelerate the discovery process, the integration of high-throughput screening (HTS) with advanced synthetic chemistry is essential. sigmaaldrich.com This combination allows for the rapid synthesis and biological evaluation of large, diverse libraries of compounds, dramatically increasing the chances of identifying promising new drug leads.

The future of research on this compound will leverage automated synthesis platforms to build libraries of analogs. Methodologies that are "rapid" and "efficient" are prerequisites for this approach. nih.gov These libraries can then be subjected to HTS assays against a wide array of biological targets. sigmaaldrich.com Specialized tools and kits, such as those designed for the high-throughput screening of cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), will be instrumental in the synthesis phase. sigmaaldrich.com These kits allow chemists to quickly and efficiently screen various catalysts, bases, and solvents to find optimal conditions for derivatizing the quinazoline core. sigmaaldrich.com The use of technologies like catalyst-coated glass beads (ChemBeads) can further streamline the process by simplifying purification and enabling robotic handling for automated screening. sigmaaldrich.com By combining these powerful synthetic and screening technologies, researchers can more effectively explore the vast chemical space around the this compound scaffold to uncover novel therapeutics.

Q & A

Q. What are the established synthetic routes for methyl quinazoline-7-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via condensation reactions between quinazoline derivatives and methyl carboxylates. Key steps include:

  • Reaction optimization : Adjusting temperature (e.g., reflux conditions), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium-based catalysts for cross-coupling) to improve yield .
  • Purification : Column chromatography or recrystallization to isolate the product. Purity is validated via melting point analysis and HPLC .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Spectroscopy :
  • NMR (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions .
  • IR : Identifies functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹) .
    • Chromatography :
  • HPLC : Uses reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (e.g., 97% purity threshold) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as:

  • A scaffold for designing kinase inhibitors due to its quinazoline core .
  • An intermediate in synthesizing bioactive molecules with anticancer or antimicrobial properties. Bioactivity is validated via in vitro assays (e.g., IC₅₀ measurements) .

Q. What are the key considerations for ensuring reproducibility in the synthesis of this compound?

  • Standardized protocols : Detailed documentation of reagent sources (e.g., Sigma-Aldrich 99% purity), reaction times, and equipment calibration .
  • Batch consistency : Replicate reactions under identical conditions to confirm yield and purity trends .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural elucidation of this compound?

  • Validation tools : Use SHELXL for refinement, checking R-factors (<5%) and residual electron density maps to resolve ambiguities .
  • Cross-validation : Compare X-ray data with computational models (e.g., DFT-optimized geometries) to confirm bond lengths/angles .

Q. What strategies are effective in improving the yield and purity of this compound under scaled-up conditions?

  • Catalyst loading : Optimize palladium catalyst concentrations (e.g., 0.5–2 mol%) to balance cost and efficiency .
  • Solvent selection : Switch to greener solvents (e.g., ethanol/water mixtures) to enhance scalability while maintaining reaction efficiency .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound?

  • Docking studies : Use AutoDock or Schrödinger Suite to simulate interactions with biological targets (e.g., enzyme active sites) .
  • DFT calculations : Predict regioselectivity in derivatization reactions (e.g., electrophilic substitution sites) .

Q. How should researchers design experiments to investigate the metabolic stability of this compound in biological systems?

  • In vitro models : Incubate the compound with liver microsomes and quantify degradation via LC-MS .
  • Metabolite profiling : Use high-resolution MS to identify oxidation or hydrolysis products .

Q. What are the best practices for conducting a systematic review of this compound’s pharmacological properties?

  • Search strategy : Use PRISMA guidelines to filter studies from PubMed, SciFinder, and Web of Science, focusing on IC₅₀ values and toxicity data .
  • Data synthesis : Perform meta-analyses to identify trends in bioactivity across cell lines or animal models .

Q. How can researchers resolve contradictions in bioactivity data reported for this compound derivatives?

  • Methodological scrutiny : Compare assay conditions (e.g., cell line variability, incubation times) across studies .
  • Dose-response reanalysis : Recalculate EC₅₀ values using standardized statistical methods (e.g., nonlinear regression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.